5-Hexyl-2,3-dimethylfuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89932-16-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-hexyl-2,3-dimethylfuran |
InChI |
InChI=1S/C12H20O/c1-4-5-6-7-8-12-9-10(2)11(3)13-12/h9H,4-8H2,1-3H3 |
InChI Key |
LFJNFISKJJMLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(O1)C)C |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 5 Hexyl 2,3 Dimethylfuran and Its Derivatives
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For 5-Hexyl-2,3-dimethylfuran, mass spectrometry provides crucial information for its identification and characterization.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The nominal molecular weight of this compound (C₁₂H₂₀O) is 180.29 g/mol . HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions.
Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which is often unstable and undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. While a specific experimental mass spectrum for this compound is not readily available in the searched literature, a probable fragmentation pattern can be predicted based on the known fragmentation of furans and alkyl-substituted aromatic compounds libretexts.orgchemguide.co.uklibretexts.org.
The molecular ion peak at m/z 180 would be expected. Key fragmentation pathways would likely involve:
Benzylic cleavage: The bond between the furan (B31954) ring and the hexyl group is a likely site of cleavage. This would result in a stable, resonance-stabilized furfuryl-type cation. Cleavage of the C-C bond beta to the furan ring is particularly favored, leading to a prominent peak.
Alkyl chain fragmentation: The hexyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of straight-chain alkanes libretexts.org.
McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral alkene molecule.
Ring cleavage: The furan ring itself can fragment, although this often results in lower-intensity peaks compared to the cleavage of the alkyl substituent.
A plausible fragmentation pattern would show a base peak resulting from a stable fragment, likely from benzylic cleavage.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |
| 123 | [C₈H₁₁O]⁺ | Loss of a butyl radical (•C₄H₉) via cleavage of the hexyl chain. |
| 109 | [C₇H₉O]⁺ | Loss of a pentyl radical (•C₅H₁₁) via benzylic cleavage. This is often a significant peak. |
| 95 | [C₆H₇O]⁺ | Further fragmentation of the ring or rearrangement. |
| 81 | [C₅H₅O]⁺ | Fragment corresponding to the dimethylfuran moiety. |
| 43 | [C₃H₇]⁺ | Propyl cation from the hexyl chain. |
X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystallographic Studies
X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, which is a liquid at room temperature, XRD analysis would require crystallization at low temperatures.
While no specific crystallographic data for this compound was found in the available literature, the application of XRD to furan derivatives has been documented, providing insights into their molecular and crystal structures researchgate.netdntb.gov.uanih.gov. If a single crystal of this compound were grown, XRD analysis would yield a detailed structural model.
Information Obtainable from XRD:
Molecular Conformation: The analysis would reveal the preferred conformation of the hexyl chain relative to the furan ring in the solid state.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, allowing for comparison with theoretical calculations and data from related structures.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as C-H···π interactions or dipole-dipole interactions.
Unit Cell Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal) would be determined.
Interactive Data Table: Expected Crystallographic Data from a Hypothetical XRD Study of this compound
| Parameter | Expected Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | e.g., a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° | Defines the size and shape of the unit cell. |
| Bond Lengths (e.g., C-O, C-C) | e.g., C-O ≈ 1.37 Å, C=C ≈ 1.35 Å | Provides fundamental structural information about the molecule. |
| Bond Angles (e.g., C-O-C) | e.g., C-O-C ≈ 106° | Defines the geometry of the furan ring and its substituents. |
| Torsion Angles | e.g., Dihedral angle of the hexyl chain | Describes the conformation of the flexible alkyl group. |
High-Resolution Spectroscopic Techniques (e.g., Millimeter-Wave Spectroscopy) for Gas-Phase Studies
High-resolution spectroscopic techniques, such as millimeter-wave (MMW) spectroscopy, are exceptionally powerful for studying the rotational transitions of molecules in the gas phase. These studies provide highly precise information about the molecular structure and dynamics, free from the intermolecular interactions present in the solid or liquid states.
While there are no specific millimeter-wave spectroscopy studies on this compound in the provided search results, extensive research has been conducted on furan and its simpler derivatives, such as 2-methylfuran and 2,5-dimethylfuran (B142691) nih.govnrao.educopernicus.orgacs.org. These studies serve as a strong basis for predicting the type of information that could be obtained for this compound.
Gas-Phase Structural Determination: By analyzing the rotational spectrum, highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their positions. From these constants, a precise gas-phase structure, including bond lengths and angles, can be derived, often with higher precision than from other methods.
For a molecule like this compound, the presence of the flexible hexyl chain would lead to a complex rotational spectrum due to the existence of multiple conformers. Each conformer would have its own distinct set of rotational transitions. The analysis of these spectra would allow for the identification of the different conformers and the determination of their relative energies.
Interactive Data Table: Potential Data from a Hypothetical Millimeter-Wave Spectroscopy Study of this compound
| Spectroscopic Parameter | Information Derived | Significance for Structural Elucidation |
| Rotational Constants (A, B, C) | Moments of inertia | Provides the basis for determining the overall geometry of the molecule. |
| Centrifugal Distortion Constants | Molecular flexibility | Gives insight into the rigidity of the molecular framework. |
| Rotational Spectra of Isotopologues | Substitution structure (rₛ) | By analyzing isotopically substituted versions, individual atomic coordinates can be precisely determined. |
| Relative Intensities of Conformational Transitions | Relative energies of conformers | Allows for the characterization of the conformational landscape of the flexible hexyl chain. |
Computational Chemistry and Theoretical Studies of 5 Hexyl 2,3 Dimethylfuran
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. imperial.ac.uk It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like 5-Hexyl-2,3-dimethylfuran. DFT calculations are instrumental in determining electronic structure, optimizing molecular geometries, and calculating the energetics of chemical reactions.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses a rotatable hexyl chain, this process is more complex and involves a conformational landscape analysis to identify various low-energy conformers. researchgate.net
The analysis typically begins by exploring the potential energy surface to locate all stable conformers. This can reveal multiple energy minima corresponding to different spatial arrangements of the hexyl group relative to the furan (B31954) ring. researchgate.net Each of these structures is then fully optimized to determine its precise geometry and relative energy. The results of such an analysis allow for the identification of the global minimum energy structure, which is the most populated conformer at thermal equilibrium.
Table 1: Illustrative Relative Energies of this compound Conformers This table presents a hypothetical outcome of a DFT-based conformational analysis to illustrate the type of data generated.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| C1 (Global Minimum) | Extended hexyl chain | 0.00 |
| C2 | Gauche interaction in hexyl chain | +0.65 |
| C3 | Folded hexyl chain over furan ring | +1.52 |
| C4 | Alternative gauche interaction | +0.78 |
Data is illustrative and based on typical energy differences found in conformational analyses of alkyl-substituted aromatic systems.
DFT is a powerful tool for investigating the pathways of chemical reactions. For furan derivatives, a common and important reaction is the Diels-Alder cycloaddition. researchgate.netresearchgate.net Theoretical studies on related molecules, such as 2,5-dimethylfuran (B142691), have used DFT to map the entire reaction coordinate for cycloadditions with various dienophiles. researchgate.netresearchgate.net This involves locating the transition state—the highest energy point along the reaction path—which is crucial for calculating the activation energy and, consequently, the reaction rate.
By applying this methodology to this compound, one could predict its reactivity in cycloaddition reactions. The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism. For instance, studies on similar furan systems have shown that Lewis acid catalysts can lower the activation energy, while Brønsted acids may alter the mechanism from concerted to stepwise. researchgate.net Analysis of dienylfurans has also shown that reactions can proceed through different stepwise pathways, with the initial C-C bond formation being the rate-determining step. pku.edu.cn
Table 2: Hypothetical DFT-Calculated Activation Energies for a Diels-Alder Reaction This table illustrates the kind of data obtained from a DFT study on the reaction of this compound with a dienophile (e.g., maleic anhydride).
| Reaction Pathway | Catalyst | Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| Concerted Cycloaddition | None | 28.5 |
| Concerted Cycloaddition | Lewis Acid (e.g., AlCl₃) | 19.2 |
| Stepwise Pathway | Brønsted Acid | 24.8 (Rate-determining step) |
Values are hypothetical, based on activation energies reported for Diels-Alder reactions of similar furan compounds. researchgate.netpku.edu.cn
The aromaticity of the furan ring is a key determinant of its chemical behavior. While furan is considered aromatic, its resonance energy is significantly lower than that of benzene, making it more reactive and prone to participating in reactions like the Diels-Alder. DFT can be used to quantify the aromaticity of this compound using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with large negative values indicating strong aromatic character.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.govchemrxiv.org
For this compound, MD simulations would be particularly useful for understanding the flexibility of the hexyl chain and its interactions with solvent molecules. researchgate.net Such simulations can show how the solvent environment affects the conformational preferences of the molecule. researchgate.net By running simulations in different solvents (e.g., water, methanol, acetone), one can study solvation structures and quantify solvent-solute interactions, which are critical for predicting solubility and reactivity in different media. nih.govchemrxiv.org These simulations provide insights into how solvent molecules arrange around the furan ring and the alkyl chain, and how this organization influences the molecule's behavior. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Furan Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. tandfonline.com For furan derivatives, QSAR models have been developed for various applications, including antimicrobial activity, antitubercular effects, and corrosion inhibition. digitaloceanspaces.comnih.govaimspress.com
A QSAR study involving this compound would begin by calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and topological features. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build an equation linking these descriptors to an observed activity. digitaloceanspaces.comaimspress.com Such models can predict the activity of new, untested furan derivatives and guide the design of molecules with enhanced properties. tandfonline.com
Table 3: Common Molecular Descriptors Used in QSAR Studies of Furan Derivatives
| Descriptor Class | Example Descriptors |
|---|---|
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy, Dipole Moment, Mulliken Charges |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
| Quantum Chemical | Total Energy, Heat of Formation, Polarizability |
| Constitutional | Molecular Weight, Number of Double Bonds, Number of Rings |
This table lists descriptors commonly employed in QSAR modeling for various organic compounds, including furan derivatives. digitaloceanspaces.comaimspress.comresearchgate.net
Thermochemical Properties via Advanced Theoretical Methods
Accurate thermochemical data, such as enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), are essential for chemical process design and combustion modeling. While standard DFT methods provide good estimates, more advanced theoretical methods, often referred to as high-accuracy composite methods (e.g., G3, G4, CBS-QB3), are required for chemical accuracy (typically within 1-2 kcal/mol).
These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate energy. imperial.ac.uk Applying these methods to this compound would yield reliable predictions of its key thermochemical properties. This data is crucial for understanding its stability and behavior under various temperature and pressure conditions, which is particularly relevant if the compound is considered as a potential biofuel or chemical intermediate. researchgate.net
Advanced Functionalization Strategies and Derivatization of 5 Hexyl 2,3 Dimethylfuran
Regioselective Functionalization of the Furan (B31954) Ring System
The furan ring in 5-Hexyl-2,3-dimethylfuran possesses a single available C-H bond for direct functionalization, located at the C-4 position. The other positions (C-2, C-3, and C-5) are substituted with methyl and hexyl groups, respectively, directing any ring-based C-H activation to the sole unsubstituted carbon.
A significant advancement in this area is the direct arylation of the C-4 position of 2,3,5-trisubstituted furans. Research has demonstrated an efficient palladium-catalyzed cross-coupling reaction between trisubstituted furans and various aryl chlorides. wikipedia.org This method provides a direct route to tetra-substituted furans, which are otherwise challenging to synthesize. The reaction is characterized by its good functional group tolerance, allowing for the introduction of a wide array of aryl moieties onto the furan scaffold.
The typical catalytic system for this transformation involves a palladium source, a sterically hindered phosphine ligand, and a base. Specifically, the combination of palladium acetate (Pd(OAc)2), di-tert-butyl(1-adamantyl)phosphine (BuAd2P), and potassium tert-butoxide (t-BuOK) in a solvent like N,N-dimethylformamide (DMF) has proven effective. wikipedia.org This approach successfully overcomes the challenge of activating the sterically hindered and electron-rich C-4 position of the furan ring.
| Furan Substrate Analogue | Aryl Chloride Coupling Partner | Catalyst System | Yield |
|---|---|---|---|
| 2,5-Dimethyl-3-propylfuran | 4-Chlorotoluene | Pd(OAc)2 / BuAd2P / t-BuOK | Good |
| 2,5-Dimethyl-3-propylfuran | 1-Chloro-4-methoxybenzene | Pd(OAc)2 / BuAd2P / t-BuOK | Moderate |
| 2,5-Dimethyl-3-propylfuran | 4-Chlorobenzonitrile | Pd(OAc)2 / BuAd2P / t-BuOK | Good |
Side-Chain Modifications of Alkyl Substituents
Modifying the hexyl and methyl side chains of this compound offers an alternative pathway to novel derivatives. These transformations can involve selective functionalization of the methyl groups or the introduction of diverse chemical functionalities onto the alkyl chains.
Direct selective functionalization of the methyl groups on a dimethylfuran core without affecting the sensitive furan ring is a significant synthetic challenge. The high reactivity of the furan ring often leads to undesired side reactions under many oxidative or radical conditions.
An innovative, albeit indirect, strategy has been developed that circumvents this issue through a three-step cascade reaction sequence. missouri.edunih.gov This approach leverages the reactivity of the furan ring itself to ultimately achieve functionalization derived from the methyl groups. The process involves:
Acid-Catalyzed Ring Opening : The 2,5-dimethylfuran (B142691) core is first opened under acidic conditions to form 2,5-hexanedione.
Aldol (B89426) Condensation : The resulting dione undergoes a base-catalyzed aldol condensation with an aldehyde, effectively adding a new functionalized carbon chain.
Hydrogenation-Cyclization : The condensation product is then subjected to hydrogenation and cyclization, which reforms a furan ring, now as a functionalized tetrahydrofuran (B95107) derivative.
This sequence represents a novel method for elaborating the structure from the starting methyl positions, yielding complex tetrahydrofuran derivatives that would be difficult to access through direct functionalization.
A more direct approach to modifying the alkyl side chains involves free-radical halogenation, followed by nucleophilic substitution. The carbon atoms adjacent to the furan ring (the α-carbon of the hexyl group and the carbons of the two methyl groups) exhibit enhanced reactivity, akin to benzylic positions, due to the ability of the furan ring to stabilize radical intermediates.
This enhanced reactivity can be exploited using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) to selectively introduce a bromine atom at one of these activated positions. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is a standard method for allylic and benzylic bromination and is applicable to alkyl-substituted furans. wikipedia.orgmissouri.edu
Once the bromoalkylfuran intermediate is formed, the bromine atom can be displaced by a wide variety of nucleophiles to introduce diverse chemical functionalities. masterorganicchemistry.comlibretexts.org This two-step sequence provides a versatile platform for synthesizing a broad library of derivatives from this compound.
| Target Functional Group | Nucleophile | Resulting Moiety |
|---|---|---|
| Nitrile | Sodium Cyanide (NaCN) | -CH2CN |
| Ester | Carboxylate salt (RCOONa) | -CH2OOCR |
| Ketone | Reaction with a Grignard reagent followed by oxidation, or via organometallic reagents. masterorganicchemistry.com | -CH2COR |
| Amide | Hydrolysis of the nitrile or reaction with an amine followed by acylation. | -CH2CONR2 |
| Sulfone | Sodium sulfinate (RSO2Na) | -CH2SO2R |
Development of Novel Catalytic Systems for Efficient Furan Functionalization
The advancement of functionalization strategies for furan derivatives is intrinsically linked to the development of novel and efficient catalytic systems. For a molecule like this compound, catalysts are crucial for achieving high regioselectivity and yield in C-H activation and for enabling challenging side-chain modifications.
Palladium-based catalysts are preeminent in the direct arylation of furan rings. wikipedia.org For the specific C-4 arylation of 2,3,5-trisubstituted furans, systems employing bulky, electron-rich phosphine ligands are essential. The combination of Pd(OAc)2 with the adamantyl-based ligand BuAd2P is a prime example, effectively promoting the coupling with otherwise unreactive aryl chlorides. wikipedia.org Another powerful system for general furan arylation utilizes a tetradentate phosphine ligand, cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp), which allows for very low catalyst loadings.
Beyond palladium, other transition metals have been explored for novel furan functionalization reactions. Cobalt(III)-catalyzed systems have been developed for C–H bond functionalization/addition/cyclization cascades, enabling the synthesis of highly substituted furans from alkenyl C-H bonds and aldehydes. acs.org These reactions demonstrate the utility of directing groups, such as oximes, to guide the C-H activation process. acs.org Similarly, rhodium(III) catalysts have been employed in domino C-H coupling reactions to assemble complex polysubstituted furanones.
Silver-mediated oxidative C–H/C–H functionalization represents another modern approach, allowing for the one-step construction of polysubstituted furans from simple 1,3-dicarbonyl compounds and terminal alkynes under mild conditions. acs.org These diverse catalytic systems underscore the continuous innovation in the field, providing chemists with a powerful toolkit for the precise and efficient derivatization of furan cores.
| Metal Catalyst | Typical Application | Example System | Reference |
|---|---|---|---|
| Palladium (Pd) | C-4 Direct Arylation | Pd(OAc)2 / BuAd2P / t-BuOK | wikipedia.org |
| Palladium (Pd) | General Direct Arylation | [PdCl(η3-C3H5)]2 / Tedicyp | |
| Cobalt (Co) | C-H Alkenylation/Cyclization | Co(III) complex with oxime directing group | acs.org |
| Rhodium (Rh) | Domino C-H Coupling | Rh(III) catalysts for furanone synthesis | |
| Silver (Ag) | Oxidative C-H/C-H Coupling | Silver salts with an oxidant | acs.org |
Role of 5 Hexyl 2,3 Dimethylfuran As a Synthetic Intermediate
General Utilization of Substituted Furans as Building Blocks in Complex Heterocyclic Synthesis
Substituted furans are versatile precursors for a wide array of other heterocyclic systems. Their utility stems from the reactivity of the furan (B31954) ring, which can undergo various transformations.
One of the most fundamental reactions is the Paal-Knorr synthesis , which is actually a method to form furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org Conversely, the furan ring itself can be a precursor to other heterocycles. For example, the ring-opening of furan derivatives can generate 1,4-dicarbonyl compounds, which are then used to synthesize nitrogen-containing heterocycles like pyrroles or pyridazines. mdpi.com For instance, 2,5-dimethylfuran (B142691) can be converted to 2,5-hexanedione, a precursor for pyrrole synthesis. mdpi.comnih.gov This reactivity suggests that 5-Hexyl-2,3-dimethylfuran could theoretically be converted to 5-methyl-6-undecanedione, though this specific transformation is not documented.
Furans also participate in cycloaddition reactions, most notably the Diels-Alder reaction , where the furan acts as a diene. nih.govnih.govacs.org This reaction is a powerful tool for constructing complex, bridged-ring systems which can be further elaborated into other carbocyclic and heterocyclic frameworks. semanticscholar.org While the Diels-Alder reactivity of 2,5-dimethylfuran is well-studied, no examples involving this compound have been found.
Substituted Furans as Precursors for Complex Molecular Architectures and Natural Product Scaffolds
The furan nucleus is a structural motif found in numerous natural products. Consequently, synthetic routes to these complex molecules often involve the construction or modification of a furan ring. The synthesis of substituted tetrahydrofurans, the saturated analogue of furans, is a particularly active area of research, as this core is present in many bioactive natural products. iajpr.com
However, there is no available literature that cites this compound as a specific precursor or intermediate in the total synthesis of any known natural product or complex molecular architecture. The research focus in this area tends to be on more readily available or biomass-derived furans like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net
Applications of Furan Derivatives in Advanced Materials Science and Polymer Chemistry
Furan-based polymers are a significant area of research, driven by the desire to create sustainable materials from renewable resources. core.ac.uk Monomers such as 2,5-furandicarboxylic acid (FDCA), derived from HMF, are used to produce bio-based polyesters like poly(ethylene furanoate) (PEF), which is considered a renewable alternative to PET. researchgate.netacs.org
The synthesis of furan-containing conjugated polymers is also being explored for applications in organic electronics. rsc.orgresearchgate.net These materials leverage the aromatic nature of the furan ring to create conductive or semiconductive polymers. mdpi.comfrontiersin.org Again, the specific incorporation of this compound into any polymer backbone or material is not reported. The long hexyl chain could theoretically be used to tune solubility or modify the morphology of polymer films, but this remains a hypothetical application without direct research evidence.
Emerging Research Directions and Future Perspectives for 5 Hexyl 2,3 Dimethylfuran Chemistry
Development of Novel and Sustainable Green Synthetic Methodologies
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic routes for furan (B31954) derivatives. nih.gov Future research for compounds like 5-Hexyl-2,3-dimethylfuran will likely focus on green chemistry principles to minimize environmental impact and improve process efficiency. mdpi.com
Key approaches include:
Enzymatic Catalysis: The use of enzymes, such as lipases, offers a green alternative to traditional chemical catalysis. mdpi.com These reactions proceed under mild conditions, are highly selective, and reduce the generation of hazardous waste. mdpi.com For instance, lipase-catalyzed systems have been successfully used for the one-pot synthesis of other tetrasubstituted furans. mdpi.com
Metal-Free Catalysis: To circumvent the cost and toxicity associated with metal catalysts, metal-free synthetic routes are being explored. nih.govrsc.org Methods using base-catalyzed reactions of α-hydroxy ketones and cyano compounds, or harnessing Appel reaction conditions for the dehydration of endoperoxides, provide efficient, metal-free pathways to multi-substituted furans. nih.govrsc.org
Green Solvents and Reagents: The use of greener solvents, such as low transition temperature mixtures (LTTM), and renewable reagents, like formic acid, is a critical aspect of sustainable synthesis. cbiore.idgoogle.com One-pot syntheses that avoid the isolation of intermediates and utilize such green components are being developed for furan derivatives like 2,5-dimethylfuran (B142691) (DMF). google.com
Microwave-Assisted Synthesis: Microwave heating technology can significantly accelerate reaction times and improve energy efficiency in the synthesis of furan compounds from biomass hydrolysates. cbiore.id
Table 1: Comparison of Green Synthesis Methodologies for Substituted Furans
| Methodology | Key Features | Advantages | Potential Application for this compound |
|---|---|---|---|
| Enzymatic Synthesis | Uses biocatalysts (e.g., lipase) | Mild conditions, high selectivity, environmentally friendly, enzyme reusability. mdpi.com | Synthesis from bio-based precursors with high specificity. |
| Metal-Free Catalysis | Avoids transition metal catalysts | Lower cost, reduced toxicity, simplified purification. nih.govrsc.org | Base-catalyzed condensation or biosynthetically inspired routes. nih.govrsc.org |
| Green Solvents/Reagents | Employs LTTMs, ionic liquids, bio-derived acids | Reduced environmental impact, potential for closed-loop processes. cbiore.idfrontiersin.org | One-pot synthesis from carbohydrate sources using sustainable reagents. google.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating | Rapid reaction times, improved energy efficiency. cbiore.id | Accelerated production from biomass-derived intermediates. |
Exploration of New Catalytic Systems for Enhanced Furan Transformations
Catalysis is central to the production and functionalization of furan derivatives, particularly in converting biomass-derived platform molecules into value-added chemicals and fuels. mdpi.com The development of novel catalysts is crucial for improving the yield, selectivity, and efficiency of transformations that could be applied to this compound.
Current research focuses on several key areas:
Non-Noble Metal Catalysts: To reduce costs associated with precious metals (e.g., Pd, Pt, Ru), research is intensifying on catalysts based on abundant, non-noble metals like copper (Cu), nickel (Ni), and cobalt (Co). frontiersin.orgresearchgate.net These catalysts have shown high efficiency in the selective hydrogenation and hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF) to produce 2,5-dimethylfuran. researchgate.netmdpi.commdpi.com For example, a Ni/Co₃O₄ catalyst has been used to convert HMF to DMF with a 76% yield under relatively mild conditions. researchgate.net
Bimetallic Catalysts: Combining two different metals can create synergistic effects that enhance catalytic activity and selectivity. researchgate.net Bimetallic systems such as Ni-Cu, Pt-Co, and Cu-Co are being explored to improve the hydrodeoxygenation of HMF, a key step in producing alkylated furans. acs.orgresearchgate.net These systems can facilitate specific reaction pathways and improve catalyst stability. researchgate.net
Zeolites and Solid Acid Supports: Zeolites and other solid acid supports provide shape selectivity and active sites for dehydration and isomerization reactions. frontiersin.org Catalysts like H-ZSM-5 and Beta zeolite are effective in converting carbohydrates to HMF and can be combined with metal catalysts for one-pot conversions to alkylated furans. frontiersin.orgacs.org A 40% Ni on ZSM-5 catalyst, for instance, achieved a 96.2% selective yield of DMF from HMF. acs.org
Table 2: Selected Catalytic Systems for Furan Transformations
| Catalyst System | Reaction | Feedstock | Key Product | Reported Yield/Selectivity |
|---|---|---|---|---|
| Ni/Co₃O₄ | Hydrogenolysis | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) | 76% Yield researchgate.net |
| Ni/ZSM-5 | Hydrogenolysis | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) | 96.2% Selectivity acs.org |
| Pt-Co/HCS | Hydrogenolysis | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) | 98% Yield acs.org |
| Cu-Co/γ-Al₂O₃ | Hydrogenation | Furfural (B47365) | 2-Methylfuran (2-MF) | up to 80% Yield researchgate.net |
| Raney Ni | Hydrogenolysis | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) | 88.5% Yield mdpi.com |
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and designing new catalysts for furan chemistry. researchgate.net These predictive models can accelerate the development cycle for synthesizing and transforming complex molecules like this compound.
Future research in this area will likely involve:
Mechanism Elucidation: DFT studies can model reaction pathways at the molecular level, helping to understand complex processes like the cycloaddition and deoxygenation of furans. researchgate.net Such insights are crucial for optimizing reaction conditions and improving product selectivity.
Catalyst Design: Computational models are used to predict the interaction between furan compounds and catalyst surfaces. researchgate.netnih.gov By analyzing the adsorption affinity and electronic properties, researchers can rationally design catalysts with enhanced activity and stability. nih.gov For example, theoretical studies have shown a high adsorption affinity of furan to the active sites of titanium-based catalysts, explaining observed catalyst inhibition. nih.govmdpi.com
Rational Design of Derivatives: Computational tools are employed in the rational design of new furan derivatives with specific properties. nih.govmdpi.comnih.gov By modeling molecular interactions, such as the docking of nitrofuran derivatives with biological targets, scientists can design and synthesize novel compounds for applications in medicine and materials science. nih.gov
Integration with Biomass Valorization Strategies and Bio-Refinery Concepts
The production of this compound and other alkylated furans is a key component of the broader strategy of biomass valorization within integrated biorefineries. rsc.org This approach aims to convert renewable lignocellulosic biomass into a spectrum of valuable products, including fuels, chemicals, and materials. researchgate.net
Future directions in this field include:
Platform Chemical Conversion: Furan compounds like furfural and HMF are considered vital platform molecules derived from the C5 and C6 sugars in biomass. mdpi.comresearchgate.net A central goal of biorefining is the efficient catalytic conversion of these platforms into a diverse range of derivatives, including alkylated furans. mdpi.com
Integrated Processes: The development of integrated processes is a major focus. researchgate.net This involves combining biomass hydrolysis, dehydration to furan platforms, and subsequent catalytic upgrading into a streamlined, economically viable process. researchgate.net An innovative approach for producing 2-methylfuran, for example, uses a solvent that both extracts furfural from the initial biomass hydrolysate and serves as the reaction medium for its conversion, avoiding energy-intensive separation steps. researchgate.net
Co-Product Valorization: A holistic biorefinery model involves utilizing all components of biomass. Future concepts will likely integrate the production of furan chemicals from hemicellulose with the conversion of cellulose and lignin into other valuable products, creating a zero-waste, circular bio-economy.
Q & A
Q. What are the common catalytic methods for synthesizing 5-hexyl-2,3-dimethylfuran, and how do reaction conditions influence yield?
The synthesis of this compound often employs palladium-catalyzed cycloisomerization or Lewis acid-catalyzed reactions. For example, palladium catalysts in green solvents like glycerol or water can promote furan formation from enynols . Reaction optimization includes controlling temperature (−78°C to reflux), solvent polarity, and catalyst loading. In one protocol, n-BuLi and THF at low temperatures facilitated alkylation steps, achieving 66% yield for a structurally similar furan derivative . Methodological adjustments, such as using AgCN for cyanation or LiAlH4 for reduction, are critical for avoiding side reactions .
Q. What analytical techniques are standard for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are foundational. For instance, ¹H-NMR peaks at δ = 2.08 ppm (s, 6H) and δ = 1.09 ppm (t, 3H) confirm methyl and hexyl substituents in similar furans, while HRMS with [M+H]+ at m/z 167.1063 validates molecular composition . Thin-layer chromatography (TLC) with n-pentane/EtOAc (3:1) is used to monitor reaction progress .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE) includes NIOSH-approved face shields, safety glasses, and chemically resistant gloves (e.g., nitrile). Engineering controls like fume hoods and adherence to good laboratory practices (e.g., pre-use glove inspections) are mandatory. Contaminated gloves must be disposed of per hazardous waste regulations . While no occupational exposure limits exist for this compound, surrogate guidelines for substituted furans (e.g., 1 ppbv HTFOEL for 2,5-dimethylfuran) are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions in NMR or MS data may arise from stereochemical complexity or impurities. For example, diastereomeric mixtures can split peaks, requiring advanced techniques like NOESY or X-ray crystallography. In a study of a hexasubstituted dihydrofuran, Br⋯Br interactions and C–H⋯H contacts were resolved via single-crystal X-ray diffraction (CCDC 1828960) . Cross-validation with computational methods (e.g., DFT calculations) can also clarify ambiguous assignments .
Q. What strategies optimize reaction yields for this compound under scalable conditions?
Scale-up challenges include maintaining regioselectivity and minimizing byproducts. A two-step lithiation-boronation approach for a bithiophene-furan hybrid achieved 89% yield by optimizing stoichiometry (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and reaction time . Solvent selection (e.g., hexafluoropropanol for enhanced electrophilicity) and catalyst recycling (e.g., immobilized Pd) further improve efficiency .
Q. How do substituent effects influence the biological activity of this compound derivatives?
The hexyl chain enhances lipophilicity, potentially improving membrane permeability, while methyl groups stabilize the furan ring against metabolic degradation. In analogues like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, electron-withdrawing groups (e.g., Cl) amplify antimicrobial activity by disrupting bacterial membrane integrity . Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., MIC testing) with molecular docking to map interactions with biological targets .
Q. How can researchers address gaps in toxicity data for this compound?
When toxicity data are absent, surrogate approaches using structurally related compounds (e.g., furan or 2,5-dimethylfuran) are recommended. The U.S. DOE’s HTFOEL framework adapts furan’s toxicity thresholds (1 ppbv) to substituted derivatives . High-throughput screening (HTS) assays, such as Ames tests for mutagenicity and zebrafish models for acute toxicity, provide preliminary hazard data .
Q. What methodologies integrate conflicting literature data into a cohesive risk assessment?
EFSA’s tailored search strategy for 5-HMF involved four search strings across databases (PubMed, Toxline) to capture toxicokinetic, genotoxic, and carcinogenic endpoints . Data reconciliation tools (e.g., systematic review matrices) prioritize studies by reliability (OECD test guidelines) and relevance (in vitro vs. in vivo). Conflicting results are resolved via weight-of-evidence analysis, emphasizing dose-response consistency and mechanistic plausibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
